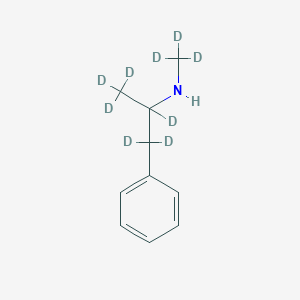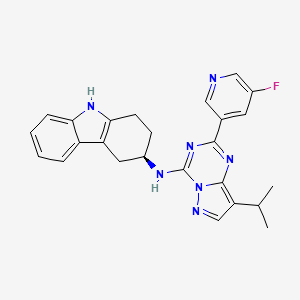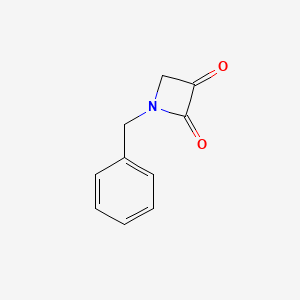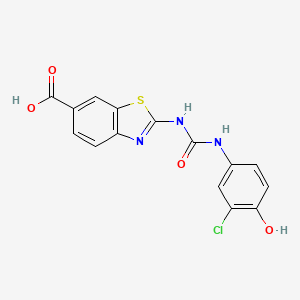
17|A-Hsd10-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17|A-Hsd10-IN-2 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids, sex steroids, and branched-chain fatty acids. It is also involved in mitochondrial tRNA maturation and is a component of the mitochondrial ribonuclease P complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Hsd10-IN-2 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
17|A-Hsd10-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols .
Wissenschaftliche Forschungsanwendungen
17|A-Hsd10-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of 17β-HSD10 and its role in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Frentizole: An inhibitor of 17β-HSD10 with potential therapeutic applications in Alzheimer’s disease.
Riluzole: Another inhibitor of 17β-HSD10, known for its neuroprotective properties.
Uniqueness
17|A-Hsd10-IN-2 is unique in its high specificity and potency as an inhibitor of 17β-HSD10. Unlike other inhibitors, it has shown promising results in preclinical studies for its potential to modulate mitochondrial function and improve outcomes in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C15H10ClN3O4S |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23) |
InChI-Schlüssel |
MLYXMALTIGQLLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)

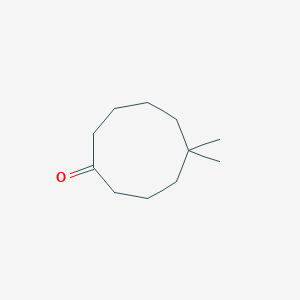
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

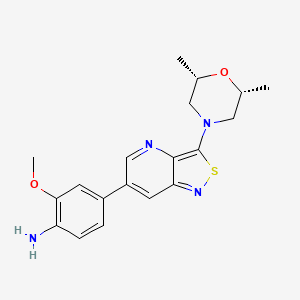
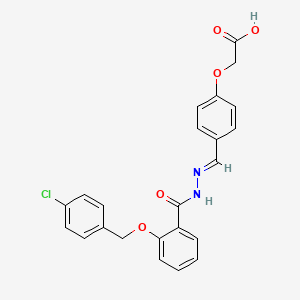
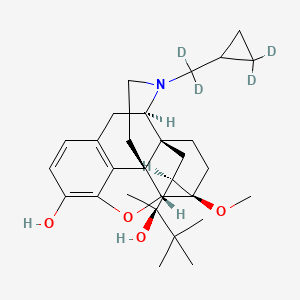
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)

